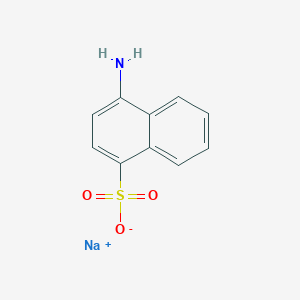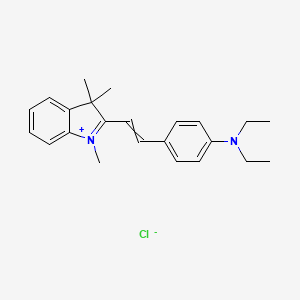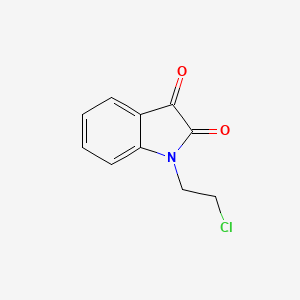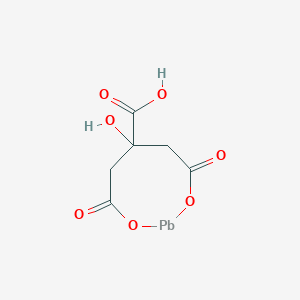
6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid is a rare and unique chemical compound with the molecular formula C6H6O7Pb and a molecular weight of 397.301 . This compound is part of a collection of rare chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its complex structure, which includes lead (Pb) as a central element, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid involves multiple steps, typically starting with the preparation of the lead-containing precursor. The exact synthetic route and reaction conditions are not widely documented, but it generally involves the following steps:
Preparation of Lead Precursor: The lead precursor is prepared by reacting lead salts with organic ligands under controlled conditions.
Formation of the Dioxaplumbocane Ring: The lead precursor is then reacted with specific organic compounds to form the dioxaplumbocane ring structure.
Hydroxylation and Carboxylation: The final steps involve hydroxylation and carboxylation reactions to introduce the hydroxy and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its rarity and specialized use in research. Typically, such compounds are produced in small quantities in laboratory settings rather than on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while reduction could produce lead-containing organic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its toxicity due to lead content limits its use.
Industry: Utilized in specialized industrial processes that require lead-containing compounds.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxy and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The lead center can also interact with enzymes and proteins, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-methylquinoline-6-carboxylic acid: Similar in having a hydroxy and carboxylic acid group but lacks the lead center.
6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid: Contains similar functional groups but has a different core structure.
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid hydrate: Shares the dioxo and carboxylic acid groups but differs in the central ring structure.
Uniqueness
The uniqueness of 6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid lies in its complex structure that includes a lead center, making it distinct from other similar compounds that do not contain lead. This unique structure imparts specific chemical and physical properties that are valuable in certain research applications .
Eigenschaften
IUPAC Name |
6-hydroxy-4,8-dioxo-1,3,2λ2-dioxaplumbocane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGYDZOTXUWIR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)O[Pb]OC(=O)CC1(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O7Pb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
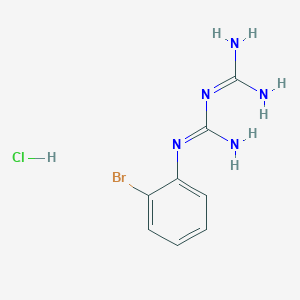
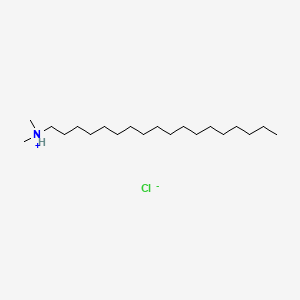
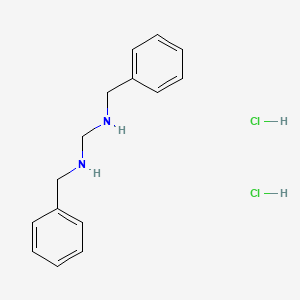

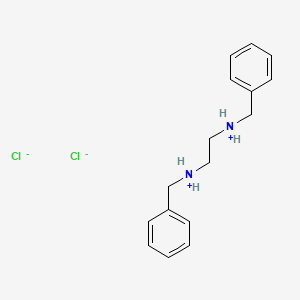
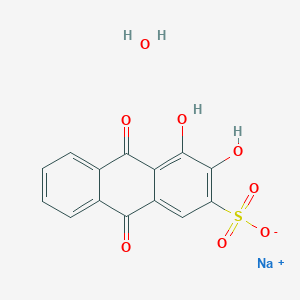
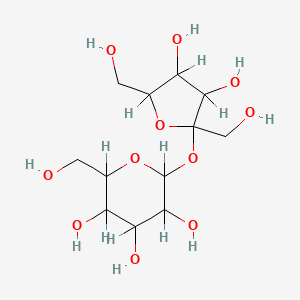
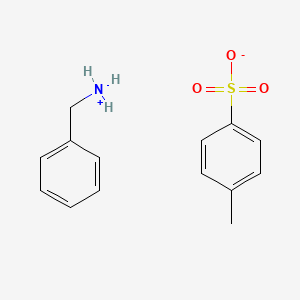
![[(E)-N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;4-methylbenzenesulfonate](/img/structure/B7776289.png)
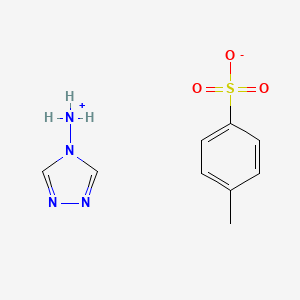
![[N'-[N'-(4-bromophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7776303.png)
